2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine
Overview
Description
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine is an organic compound with the molecular formula C6H4N4O4 and a molecular weight of 196.12 g/mol . This compound is a white crystalline solid that is soluble in water and exhibits strong reducing properties . It is used as a pharmaceutical intermediate and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine can be synthesized through the reaction of 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid and urea . The specific synthesis steps are as follows:
- 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is charged into a two-necked flask.
- Urea (7.7 g, 128.0 mmol) is added dropwise with 125 ml of sodium hydroxide solution (500 g of sodium hydroxide + 1500 g of purified water).
- The mixture is rapidly warmed to 100°C and insulated for one hour.
- The reaction is stirred for an additional 3 hours at 25°C.
- The solid is filtered, washed with purified water, and heated to 60°C.
- Dilute hydrochloric acid is added to adjust the pH to 4, and the mixture is cooled to room temperature.
- The solid is filtered, washed, and dried to obtain this compound, which is then recrystallized using ethanol solvent to achieve a yield of 86.9% .
Chemical Reactions Analysis
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Common reagents and conditions used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. Major products formed from these reactions include substituted pyrimidines and their derivatives .
Scientific Research Applications
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the preparation of Dipyridamole, an antiplatelet drug used primarily in the treatment of ischemic heart disease and stroke.
Herbicides: The compound is used as a herbicide to control broadleaf weeds in wheat crops.
Biological Research: It serves as an important bioalkaloid and can be used as an intermediate in the synthesis of photosensitive materials and surfactants.
Mechanism of Action
The mechanism of action of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in its role as a pharmaceutical intermediate, it contributes to the synthesis of Dipyridamole, which inhibits platelet aggregation by increasing the levels of cyclic adenosine monophosphate (cAMP) within platelets . This action is mediated through the inhibition of phosphodiesterase enzymes, leading to reduced platelet activation and aggregation .
Comparison with Similar Compounds
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine can be compared with other similar compounds, such as:
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine: This compound undergoes nucleophilic substitution reactions to form various substituted pyrimidines.
2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine: This compound is formed through the azidation of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine and exhibits azide-tetrazole tautomerism.
The uniqueness of this compound lies in its strong reducing properties and its role as an intermediate in the synthesis of important pharmaceutical and agricultural compounds .
Properties
IUPAC Name |
1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O4/c11-3-1-2(8-6(14)9-3)4(12)10-5(13)7-1/h(H2,7,10,12,13)(H2,8,9,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKJTVBUDUYZOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=O)NC(=O)N1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217426 | |
Record name | 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6713-54-8 | |
Record name | Homouric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6713-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homouric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006713548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6713-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,6,8(3H,7H)tetrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HOMOURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMA8ZVL3X3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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